(S)-(+)-1-METHOXY-2-PROPYLAMINE

Description

The exact mass of the compound 2-Propanamine, 1-methoxy-, (2S)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

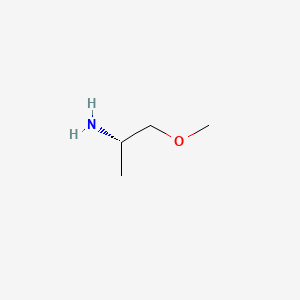

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMXETCTWNXSFG-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072997 | |

| Record name | 2-Propanamine, 1-methoxy-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propanamine, 1-methoxy-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

99636-32-5 | |

| Record name | (-)-2-Amino-1-methoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99636-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, 1-methoxy-, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099636325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 1-methoxy-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, 1-methoxy-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-1-methoxy-2-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Methoxy-2-propylamine is a crucial chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its stereospecific properties are paramount for the efficacy and safety of the final products. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, focusing on both chemical and biocatalytic methodologies. Detailed experimental protocols, comprehensive characterization data, and visual representations of key processes are presented to aid researchers and professionals in the development and application of this important chiral amine.

Introduction

This compound, also known as (S)-2-amino-1-methoxypropane, is a primary amine of significant interest in organic synthesis.[1] Its chiral nature makes it a valuable intermediate for the production of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals.[1] The stereochemistry of this compound is critical, as different enantiomers can exhibit vastly different biological activities. This guide explores the primary methods for its synthesis and the analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through various routes, with biocatalytic methods gaining prominence due to their high stereoselectivity and environmentally benign reaction conditions.

Biocatalytic Synthesis via Transamination

Biocatalytic synthesis using transaminases offers a highly efficient and stereoselective route to this compound.[2] This method involves the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone.[2]

Signaling Pathway for Biocatalytic Synthesis

Caption: Biocatalytic synthesis of this compound.

Experimental Protocol: Transaminase-Catalyzed Synthesis

A detailed experimental protocol for the biocatalytic synthesis is presented in the table below.

| Parameter | Value/Condition |

| Enzyme | Transaminase |

| Substrate | 1-Methoxy-2-propanone |

| Amine Donor | Isopropylamine |

| Cofactor | Pyridoxal 5'-phosphate (PLP) |

| Reaction Buffer | Phosphate buffer |

| pH | 7.5 |

| Temperature | 30°C |

| Reaction Time | 24-48 hours |

| Work-up | Acidification followed by distillation |

Chemical Synthesis

Chemical synthesis routes often involve the resolution of a racemic mixture or an asymmetric synthesis approach. One common method involves the reductive amination of 1-methoxy-2-propanone, followed by chiral resolution. A more direct enantioselective approach can be achieved starting from a chiral precursor like (S)-alaninol.

Logical Relationship for Chemical Synthesis from (S)-Alaninol

Caption: Chemical synthesis pathway from (S)-alaninol.

Experimental Protocol: Chemical Synthesis from (S)-1-Methoxy-2-propanol

A general protocol for the chemical synthesis is outlined below.

| Step | Reagents and Conditions |

| 1. Activation of Hydroxyl Group | (S)-1-Methoxy-2-propanol, Tosyl chloride, Pyridine, 0°C to room temperature |

| 2. Azide Substitution | Tosylated intermediate, Sodium azide, DMF, 80°C |

| 3. Reduction of Azide | Azide intermediate, Lithium aluminum hydride, THF, 0°C to reflux |

| 4. Work-up and Purification | Quenching with water and NaOH, extraction, and distillation |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of the final product.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.[3][4]

| Property | Value |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 92-94 °C at 68 mmHg[3] |

| Density | 0.844 g/cm³[3] |

| Optical Rotation | +11.5° (neat) |

| Enantiomeric Excess | >99% (achievable via biocatalysis)[5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.08 | d | 3H | -CH₃ | |

| 1.35 | br s | 2H | -NH₂ | |

| 3.05-3.15 | m | 1H | -CH(NH₂) | |

| 3.20 | dd | 1H | -OCH₂- | |

| 3.30 | s | 3H | -OCH₃ | |

| 3.35 | dd | 1H | -OCH₂- |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| 20.5 | -CH₃ | |

| 46.5 | -CH(NH₂) | |

| 59.0 | -OCH₃ | |

| 78.5 | -OCH₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3360-3280 | N-H stretch (primary amine) |

| 2960-2820 | C-H stretch (aliphatic) |

| 1590 | N-H bend (scissoring) |

| 1460 | C-H bend |

| 1120 | C-O stretch (ether) |

Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a critical technique for determining the enantiomeric purity of this compound.[6]

Experimental Protocol: Chiral HPLC

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Derivatization (optional) | Derivatization with a UV-active agent can enhance sensitivity[7] |

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The biocatalytic route offers a highly stereoselective and sustainable method for its production. Detailed protocols and characterization data have been presented to serve as a valuable resource for researchers and professionals in the pharmaceutical and agrochemical industries. The application of the described analytical techniques is crucial for ensuring the quality and enantiomeric purity of this important chiral intermediate.

References

- 1. 1-Methoxy-2-propylamine | 37143-54-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 99636-32-5 [chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine) | CHIMIA [chimia.ch]

- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]

(S)-(+)-1-METHOXY-2-PROPYLAMINE CAS number and structure

An In-depth Technical Guide to (S)-(+)-1-Methoxy-2-propylamine for Researchers and Drug Development Professionals

Core Compound Identity

-

Chemical Name: this compound

-

Structure:

Quantitative Data Summary

This section summarizes the key physicochemical and biological activity data for this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 89.14 g/mol | [1][2][4][5][7][8] |

| Density | 0.844 - 0.845 g/cm³ | [6][11] |

| Boiling Point | 98-99°C | [6] |

| Melting Point | -95°C | [6] |

| Flash Point | 8.5 - 9°C | [6][10] |

| Optical Rotation | +11.5° (Neat) | [6] |

| Water Solubility | Fully miscible | [1][3][6] |

| Enantiomeric Excess | ≥99.5% (for ChiPros® grade) | [10] |

Biological Activity and Applications

This compound serves as a critical chiral intermediate in the synthesis of various biologically active compounds.

| Application Area | Target | Reported Efficacy of Derivatives | Source(s) |

| Obesity Treatment | Human Melanocortin-4 (MC4) Receptor | Kᵢ = 1.8 nM (binding assays for antagonist) | |

| Inflammatory Diseases | p38 MAP Kinase | IC₅₀ < 100 nM (for some imidazopyrimidine derivatives) | |

| Antiviral | Hepatitis C Virus Polymerase | IC₅₀ = 3.2 μM (in viral replication assays) | |

| Antiviral | Papilloma Virus | Growth inhibition demonstrated | [2][8] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a p38 MAP kinase inhibitor are outlined below.

Biocatalytic Synthesis of this compound via Transamination

This protocol describes a common and environmentally friendly method for producing the target compound with high enantiomeric purity. The process utilizes a transaminase enzyme to catalyze the asymmetric amination of a prochiral ketone.

Materials:

-

Methoxyacetone (substrate)

-

Isopropylamine (amine donor)

-

ω-Transaminase (biocatalyst)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Aqueous buffer (e.g., phosphate buffer, pH 7-8)

-

Organic solvent (e.g., MTBE) for specific applications

Procedure:

-

A reaction vessel is charged with an aqueous buffer.

-

The ω-transaminase enzyme and pyridoxal 5'-phosphate cofactor are added and gently mixed until dissolved.

-

Methoxyacetone, the ketone substrate, is added to the mixture.

-

Isopropylamine, serving as the amine donor, is then introduced to initiate the reaction. An excess of the amine donor is typically used to drive the reaction equilibrium towards product formation.

-

The reaction is maintained at a controlled temperature (e.g., 30-50°C) and pH for a specified duration (e.g., 2-24 hours), with gentle agitation.

-

Reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of methoxyacetone and the enantiomeric excess of the this compound product.

-

Upon completion, the enzyme may be removed by filtration or centrifugation.

-

The product is then isolated from the aqueous solution. Due to its high water solubility and volatility, this often involves distillation or extraction procedures.

A specific semi-preparative example yielded (S)-1-methoxypropan-2-amine with 88.3% conversion and 98.6% enantiomeric excess from 150 mM of 1-methoxypropan-2-one over 48 hours using 0.5 mg/mL of MsmeAmDH (an amine dehydrogenase).[6]

Synthesis of Imidazopyrimidine-based p38 MAP Kinase Inhibitors

This compound is a key building block for a class of potent p38 MAP kinase inhibitors. The following is a generalized synthetic scheme.

Step 1: Synthesis of the Imidazopyrimidine Core This step typically involves the condensation of an aminopyrimidine with a halo-ketone, which is not detailed here as it does not directly involve the title compound.

Step 2: Introduction of the Chiral Side Chain The primary amine of this compound is used to displace a leaving group on the imidazopyrimidine core, forming the final inhibitor.

Materials:

-

Functionalized imidazopyrimidine core (e.g., a chloro- or bromo-substituted derivative)

-

This compound

-

A suitable solvent (e.g., DMF, DMSO)

-

A non-nucleophilic base (e.g., DIPEA, K₂CO₃)

Procedure:

-

The functionalized imidazopyrimidine core is dissolved in the chosen solvent in a reaction flask.

-

This compound (typically 1.1 to 1.5 equivalents) and the base (2-3 equivalents) are added to the solution.

-

The reaction mixture is heated (e.g., to 80-120°C) and stirred for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the final p38 MAP kinase inhibitor.

Visualizations

The following diagrams illustrate key processes and pathways related to this compound.

Caption: Biocatalytic synthesis of (S)-1-Methoxy-2-propylamine.

Caption: Use as a key intermediate in drug synthesis.

Caption: Mechanism of action for derived p38 MAPK inhibitors.

References

- 1. Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine) | CHIMIA [chimia.ch]

- 2. CN114134126A - Application of transaminase and mutant thereof in preparation of (S) -1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 3. 1-Methoxy-2-propylamine | 37143-54-7 | Benchchem [benchchem.com]

- 4. Optimization of piperazinebenzylamines with a N-(1-methoxy-2-propyl) side chain as potent and selective antagonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aminer.org [aminer.org]

- 9. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of imidazo[2,1-a]phthalazines, potential inhibitors of p38 MAP kinase. Prediction of binding affinities of protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Material Safety Data Sheet for (S)-(+)-1-Methoxy-2-propylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for (S)-(+)-1-Methoxy-2-propylamine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2] The information presented is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory and research setting.

Chemical Identification and Physical Properties

This compound is a colorless, flammable liquid.[3] It is an important building block in the synthesis of various organic molecules.[2][4]

| Property | Value | Reference |

| Chemical Name | This compound | [5][6] |

| Synonyms | (S)-1-methoxypropan-2-amine | [5][7] |

| CAS Number | 99636-32-5 | [5][6] |

| Molecular Formula | C₄H₁₁NO | [3][8] |

| Molecular Weight | 89.14 g/mol | [3][8] |

| Appearance | Colorless Clear Liquid | [3] |

| Flash Point | 8.5 °C (47.3 °F) | [4][8] |

| Solubility | Fully miscible in water | [1][2] |

| Purity | ≥98.5% (GC) | [4] |

| Optical Purity | Enantiomeric excess: ≥99.5% | [4] |

Hazard Identification and Classification

This substance is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[6] It is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][6][7] Ingestion is harmful, and it may cause respiratory irritation.[6][7]

| Hazard Classification | Category | GHS Hazard Statement |

| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapour[4][7][8] |

| Acute oral toxicity | Category 4 | H302: Harmful if swallowed[4][7][8] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[4][6][7][8] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[7] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[4][7][8] |

| Hazardous to the aquatic environment | - | Harmful to aquatic life with long lasting effects[6][7] |

Experimental Protocols

The hazard classifications are determined through standardized experimental protocols, primarily following the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute oral toxicity is assessed to determine the potential for adverse effects from a single oral dose.

-

Principle: A stepwise procedure is used where a single sex of animal (typically female rats) is dosed, one at a time. The outcome of the first animal determines the dose for the next, allowing for classification with a minimal number of animals.

-

Methodology:

-

Animal Selection: Healthy, young adult rodents (rats are preferred) of a single sex are used.[9]

-

Fasting: Animals are fasted (food, but not water, withheld) overnight prior to dosing.[10]

-

Dose Administration: The test substance is administered in a single dose by gavage.[10] The volume administered is typically kept constant across different dose levels by adjusting the concentration.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[8]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

-

Data Interpretation: The results are used to classify the substance based on the GHS categories for acute toxicity.

Skin Corrosion/Irritation (Based on OECD Guideline 431)

This in vitro test determines the potential of a substance to cause irreversible skin damage.

-

Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the properties of human skin. The corrosive potential is assessed by measuring cell viability after exposure to the test chemical.[11][12]

-

Methodology:

-

Tissue Model: A commercially available, validated RhE tissue is used.

-

Application of Test Substance: A small amount of the undiluted liquid substance is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 3 minutes and 1 hour) followed by a post-exposure incubation period.[13]

-

Cell Viability Assay: Cell viability is quantitatively measured using the MTT assay. Viable cells convert the MTT dye into a blue formazan salt, which is then extracted and measured spectrophotometrically.[11]

-

-

Data Interpretation: A chemical is identified as corrosive if the cell viability falls below a certain threshold after a specific exposure time. This allows for sub-categorization into GHS categories 1A, 1B, or 1C.[12]

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.

-

Principle: A sample of the liquid is heated in a closed cup apparatus, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is recorded as the flash point.[3][5]

-

Methodology:

-

Apparatus: A standardized closed-cup flash point tester (e.g., Pensky-Martens) is used.[6][7]

-

Sample Preparation: The test cup is filled with the sample to a specified level.

-

Heating and Ignition: The sample is heated at a slow, constant rate. At regular temperature intervals, an ignition source is applied to the vapor space.[7]

-

Observation: The test is complete when a distinct flash is observed inside the cup.

-

-

Data Interpretation: The observed temperature, corrected for barometric pressure, is the flash point of the substance.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[6]

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. The substance is air-sensitive and should be stored under an inert gas.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a research environment.

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet provided by the supplier. Always prioritize safety and follow established laboratory protocols.

References

- 1. Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]

- 4. oecd.org [oecd.org]

- 5. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 6. aidic.it [aidic.it]

- 7. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bemsreports.org [bemsreports.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. iivs.org [iivs.org]

- 13. thepsci.eu [thepsci.eu]

A Technical Guide to Enantiomerically Pure (S)-(+)-1-Methoxy-2-propylamine for Researchers and Drug Development Professionals

Introduction: This guide provides an in-depth overview of enantiomerically pure (S)-(+)-1-methoxy-2-propylamine, a critical chiral building block in the pharmaceutical and agrochemical industries. Its applications range from the synthesis of potent p38 MAP kinase inhibitors for treating inflammatory diseases to the production of the herbicide S-metolachlor.[1] This document details commercially available sources, key chemical and physical properties, and comprehensive experimental protocols for its synthesis.

Commercial Suppliers and Product Specifications

A range of chemical suppliers offer this compound in varying purities and quantities. The following tables summarize the specifications of products available from prominent commercial vendors.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name/Grade | Purity | Enantiomeric Excess (ee) | CAS Number |

| Thermo Scientific | This compound, ChiPros | ≥98% | ≥96% | 99636-32-5[2] |

| Sigma-Aldrich | (S)-1-Methoxy-2-propylamine ChiPros®, produced by BASF | 99% | --- | 99636-32-5[3] |

| Nanjing Finechem Holding Co.,Limited | This compound | --- | --- | --- |

| BLDpharm | This compound | --- | --- | 99636-32-5[4] |

| CymitQuimica | (S)-1-Methoxy-2-propylamine | Min. 95% | --- | ---[5] |

| ChemicalBook | This compound | 96%-99% | --- | 99636-32-5[6] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H11NO | [2][3][7] |

| Molecular Weight | 89.14 g/mol | [2][3][7] |

| Appearance | Colorless liquid | [5][7] |

| Boiling Point | 98°C to 120°C | [2][7] |

| Density | 0.844 - 0.852 g/mL at 25°C | [2][7] |

| Refractive Index | n20/D 1.403 - 1.4044 | [2][7] |

| Optical Rotation | [α]D20 +11.5° to +15.5° (neat) | [2][7] |

| Flash Point | 9°C - 24°C | [2][7] |

| Solubility | Fully miscible in water | [2] |

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through both biocatalytic and chemical methods. Biocatalytic routes are often favored for their high stereoselectivity and environmentally friendly reaction conditions.

Biocatalytic Synthesis using Transaminase

This method employs a transaminase enzyme to catalyze the asymmetric amination of a prochiral ketone.

Materials:

-

1-Methoxy-2-propanone (methoxyacetone)

-

Isopropylamine (or other amine donor)

-

Transaminase enzyme

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a buffered solution containing the transaminase enzyme and the PLP cofactor.

-

Add 1-methoxy-2-propanone as the substrate and isopropylamine as the amine donor to the reaction mixture. The molar ratio of amine donor to substrate is typically in excess.

-

Maintain the reaction at a constant temperature (e.g., 30-40°C) and pH with gentle agitation for a specified period (e.g., 24-48 hours), monitoring the conversion by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, terminate the reaction by adjusting the pH or by adding a quenching agent.

-

Extract the product, this compound, from the aqueous reaction mixture using an appropriate organic solvent.

-

Combine the organic phases, dry over a suitable drying agent, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by distillation to obtain enantiomerically pure this compound.

Chemical Synthesis via Asymmetric Reductive Amination

This chemical approach involves the direct reductive amination of methoxyacetone using a chiral catalyst.

Materials:

-

Methoxyacetone

-

Ammonia source (e.g., ammonium acetate or ammonia gas)

-

Chiral catalyst (e.g., a transition metal complex with a chiral ligand, such as Ru(OAc)₂(S)-BINAP)

-

Reducing agent (e.g., hydrogen gas)

-

Solvent (e.g., methanol or other suitable alcohol)

Procedure:

-

In a high-pressure reactor, dissolve methoxyacetone and the ammonia source in the chosen solvent.

-

Add the chiral catalyst to the solution.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the specified temperature and maintain with stirring for the required reaction time.

-

Monitor the reaction progress by GC or HPLC.

-

After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Remove the catalyst by filtration.

-

Isolate the product by removing the solvent under reduced pressure.

-

Purify the resulting amine by distillation to yield the enantiomerically enriched product.

Signaling Pathways and Experimental Workflows

This compound is a key intermediate in the synthesis of various biologically active molecules. The following diagrams illustrate its role in a synthetic workflow and a relevant biological pathway.

References

- 1. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, ChiPros 98+%, ee 96+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. (S)-1-Methoxy-2-propylamine ChiPros , produced by BASF, 99 99636-32-5 [sigmaaldrich.com]

- 4. 99636-32-5|this compound|BLD Pharm [bldpharm.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. This compound | 99636-32-5 [chemicalbook.com]

- 7. This compound: Properties, Uses, Safety & Bulk Supply | Trusted China Chemical Manufacturer [nj-finechem.com]

Spectroscopic Profile of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine, (S)-(+)-1-methoxy-2-propylamine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The guide includes structured data tables, detailed experimental protocols for data acquisition, and visualizations to illustrate the relationship between spectroscopic analysis and molecular structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the IR and MS data are derived from the racemic mixture (1-methoxy-2-propanamine), they are expected to be identical for the (S)-(+)-enantiomer in the absence of a chiral environment. The ¹H and ¹³C NMR data are based on predictive analysis and typical values for similar structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.3 | s | 3H | -OCH₃ |

| ~3.2 | m | 2H | -CH₂-O- |

| ~2.9 | m | 1H | -CH(NH₂)- |

| ~1.5 (broad) | s | 2H | -NH₂ |

| ~1.0 | d | 3H | -CH(NH₂)-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~76 | -CH₂-O- |

| ~59 | -OCH₃ |

| ~47 | -CH(NH₂)- |

| ~20 | -CH(NH₂)-CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380 | Medium | N-H stretch (asymmetric) |

| ~3300 | Medium | N-H stretch (symmetric) |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~2870 | Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (scissoring) |

| ~1460 | Medium | C-H bend (methyl/methylene) |

| ~1120 | Strong | C-O stretch (ether) |

Source: NIST Chemistry WebBook, data for 1-methoxy-2-propanamine.[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 89 | ~5 | [M]⁺ |

| 74 | ~10 | [M - CH₃]⁺ |

| 58 | ~15 | [M - OCH₃]⁺ |

| 45 | ~100 | [CH₃OCH₂]⁺ |

| 44 | ~80 | [CH(NH₂)=CH₂]⁺ |

| 30 | ~30 | [CH₂NH₂]⁺ |

Source: NIST Chemistry WebBook, data for 1-methoxy-2-propanamine (Electron Ionization).[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tube (5 mm) and cap

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ containing 0.03% TMS.

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing and Cleaning:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Electron Ionization (EI) Mass Spectrometry.

Materials and Equipment:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) with an EI source

-

Microsyringe

-

Appropriate solvent for dilution (if necessary, e.g., methanol or dichloromethane)

Procedure:

-

Sample Introduction:

-

If using a GC-MS system, prepare a dilute solution of the sample in a volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the analyte from the solvent and introduce it into the mass spectrometer.

-

Alternatively, for a direct insertion probe, a small amount of the neat liquid can be introduced.

-

-

Instrument Setup and Data Acquisition:

-

The mass spectrometer is operated under a high vacuum.

-

The sample molecules are ionized in the EI source, typically at 70 eV.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Determine the base peak (the most intense peak in the spectrum).

-

Compare the obtained spectrum with library spectra for confirmation.

-

Visualization of Spectroscopic Analysis

The following diagrams, generated using the DOT language, illustrate the workflow of spectroscopic analysis and the correlation between the data and the molecular structure of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of (S)-(+)-1-Methoxy-2-propylamine

This technical guide provides a comprehensive overview of the boiling and melting points of (S)-(+)-1-Methoxy-2-propylamine, tailored for researchers, scientists, and professionals in drug development. This document outlines the physical properties of the compound, detailed experimental protocols for their determination, and its role as a key intermediate in the synthesis of pharmacologically active molecules.

Physicochemical Data

This compound is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate determination of its physical properties, such as boiling and melting points, is fundamental for its application in chemical synthesis and for ensuring the purity of the final products.

The experimentally determined boiling and melting points for this compound are summarized in the table below. It is important to note the variations in boiling point reported across different sources, which can be attributed to differences in atmospheric pressure during measurement.

| Physical Property | Value | Conditions |

| Melting Point | -95°C | Not specified |

| Boiling Point | 92-94°C | at 68 mmHg |

| 98-99°C | Not specified | |

| 92.5-93.5°C | at 743 mmHg | |

| 93.7°C | at 760 mmHg |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a chemical substance like this compound.

1. Melting Point Determination using the Capillary Method

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[2][3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle to ensure uniform heat transfer.[4]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[5]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[5]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[2]

2. Boiling Point Determination using the Thiele Tube Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.[6]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into the small test tube.[7]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing mineral oil, making sure the oil level is above the side arm to allow for convection.[6][7]

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[6][7]

-

Observation and Data Recording: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Role in Synthetic Pathways

This compound is a valuable chiral intermediate in the synthesis of several classes of biologically active molecules. Its utility stems from the presence of both an amine and a methoxy group, which allows for a variety of chemical transformations. Notably, it is a key precursor in the production of certain p38 MAP kinase inhibitors and human melanocortin-4 (MC4) receptor antagonists.[8]

The following diagram illustrates the logical relationship of this compound as a starting material in the synthesis of these important pharmaceutical targets.

Caption: Synthetic pathways originating from this compound.

This guide provides essential physicochemical data and standardized experimental protocols relevant to this compound. The information presented is intended to support researchers and drug development professionals in their work with this versatile chemical intermediate.

References

- 1. 1-Methoxy-2-propylamine | 37143-54-7 | Benchchem [benchchem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. westlab.com [westlab.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. This compound | 99636-32-5 [chemicalbook.com]

Solubility Profile of (S)-(+)-1-Methoxy-2-propylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(+)-1-Methoxy-2-propylamine, a key intermediate in the pharmaceutical and agrochemical industries. Due to a notable lack of specific quantitative solubility data in publicly available literature for a range of organic solvents, this document combines established general principles of amine solubility with detailed, adaptable experimental protocols to empower researchers in determining its solubility for their specific applications.

Quantitative Solubility Data

Based on the principle of "like dissolves like" and the molecular structure of this compound (a primary amine with both polar and non-polar characteristics), an estimated solubility profile in common organic solvents is presented below.[6][7] It is critical to note that the following table is an estimation and should be confirmed experimentally using the protocols outlined in this guide.

Table 1: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Category | Solvent | Estimated Solubility | Rationale |

| Polar Protic | Methanol | Highly Miscible | Capable of hydrogen bonding with the amine group. |

| Ethanol | Highly Miscible | Similar to methanol, readily forms hydrogen bonds. | |

| Polar Aprotic | Acetone | Miscible | The polar carbonyl group can interact with the amine, though primary amines may react with ketones.[7] |

| Acetonitrile | Soluble | The polar nitrile group allows for dipole-dipole interactions. | |

| Dimethylformamide (DMF) | Soluble | A highly polar solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar solvent that can effectively solvate the amine. | |

| Non-Polar Aprotic | Dichloromethane (DCM) | Soluble | The molecule has some non-polar character, allowing for solubility in moderately polar solvents. |

| Toluene | Sparingly Soluble | The non-polar aromatic ring has limited affinity for the polar amine group. | |

| Hexane | Sparingly Soluble to Insoluble | The highly non-polar nature of hexane makes it a poor solvent for this polar amine. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound in an organic solvent of interest.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Materials:

-

This compound

-

Solvent of interest

-

Small test tubes (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Add 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Using a micropipette, add 10 µL of this compound to the solvent.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for any signs of immiscibility (e.g., cloudiness, phase separation, or undissolved droplets).

-

If the solution is clear and homogenous, continue adding 10 µL aliquots of the amine, vortexing after each addition, until saturation is observed or a significant volume of the amine has been added.

-

Record the observations as "miscible," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution: a. Add a known volume (e.g., 5 mL) of the organic solvent to several scintillation vials. b. Add an excess of this compound to each vial. The exact amount should be enough to ensure that some undissolved amine remains after equilibration. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved amine to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets. d. Weigh the filtered sample to determine its mass.

-

Analysis: a. Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations. b. Analyze the calibration standards and the filtered sample by GC or HPLC. c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of this compound in the filtered sample using the calibration curve.

-

Calculation of Solubility: a. Express the solubility in desired units, such as g/100 mL or mol/L, based on the determined concentration and the density of the solvent if necessary.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Factors Influencing Solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. improvedpharma.com [improvedpharma.com]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

A Technical Guide to the Chiral Purity and Enantiomeric Excess of Commercial (S)-(+)-1-Methoxy-2-propylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral purity and enantiomeric excess (ee) of commercially available (S)-(+)-1-methoxy-2-propylamine. It includes a summary of typical purity levels, detailed experimental protocols for verification, and visual workflows to aid in understanding the analytical processes.

Introduction

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemical integrity is critical for the efficacy and safety of the final products. Therefore, accurate determination of its enantiomeric purity is of paramount importance. This guide outlines the expected enantiomeric excess of commercial grades and the analytical methodologies used for its determination.

Commercial Chiral Purity Data

The enantiomeric excess of commercially available this compound can vary between suppliers and product grades. It is crucial for researchers to consult the certificate of analysis for specific batch information. The following table summarizes typical specifications from major chemical suppliers.

| Supplier | Product Grade | Enantiomeric Excess (ee) | Assay (Purity) | Reference |

| Sigma-Aldrich (BASF) | ChiPros® | ≥99.5% | ≥98.5% (GC) | |

| Thermo Scientific | ChiPros® | ≥96+% | 98+% | [1] |

| Unnamed Supplier | --- | min 99% | min 97% | [2] |

Analytical Methodologies for Enantiomeric Excess Determination

The determination of enantiomeric excess for chiral amines like this compound is primarily achieved through chromatographic and spectroscopic techniques. These methods rely on creating a chiral environment to differentiate between the enantiomers.

Gas Chromatography (GC)

Chiral Gas Chromatography is a robust method for separating volatile enantiomers. For primary amines, derivatization is often necessary to improve volatility and chromatographic performance.

Experimental Protocol: GC Analysis of N-Acetyl Derivatives

This protocol is adapted from a method for the analysis of 1-methoxy-2-propylamine enantiomers.[3]

-

Derivatization (N-Acetylation):

-

Dissolve approximately 3 mg of this compound in 1 mL of methanol.

-

Add a suitable acetylating agent (e.g., acetic anhydride) in a slight molar excess.

-

Allow the reaction to proceed to completion. The resulting solution contains the N-acetyl derivatives of the enantiomers.

-

-

GC Conditions:

-

Data Analysis:

-

The two enantiomers will be resolved as separate peaks.

-

Calculate the enantiomeric excess using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

-

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for enantiomeric separation. It can be performed directly on a chiral stationary phase (CSP) or indirectly after derivatization with a chiral derivatizing agent.

Experimental Protocol: Indirect Chiral HPLC via Diastereomer Formation

This is a general approach for chiral amines.[4][5]

-

Derivatization:

-

React the this compound sample with a chiral derivatizing agent (e.g., Mosher's acid chloride, Marfey's reagent) to form diastereomers.

-

Ensure the derivatizing agent is of high enantiomeric purity.

-

-

HPLC Conditions:

-

Column: A standard achiral column (e.g., C18) is used to separate the resulting diastereomers.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water, often with a buffer, to achieve baseline separation of the diastereomers.

-

Detection: UV detection is commonly used, provided the derivative has a chromophore.

-

-

Data Analysis:

-

The peak areas of the two diastereomers correspond to the relative amounts of the original enantiomers.

-

Calculate the enantiomeric excess using the same formula as for GC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the signals of the enantiomers.[6][7]

Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent

This protocol outlines a general procedure.[6][8][9]

-

Sample Preparation:

-

React the this compound sample with a chiral derivatizing agent (CDA) to form diastereomers.

-

The CDA should have protons that will be in different chemical environments in the two diastereomers.

-

-

NMR Analysis:

-

Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.

-

Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.

-

-

Data Analysis:

-

Integrate the signals for the corresponding protons in each diastereomer.

-

The ratio of the integrals directly reflects the ratio of the enantiomers in the original sample.

-

Calculate the enantiomeric excess from the integral values.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for determining the enantiomeric excess of this compound.

Caption: Workflow for Chiral GC Analysis of this compound.

Caption: Overview of methods for determining the enantiomeric excess.

Conclusion

The chiral purity of commercial this compound is generally high, with enantiomeric excesses typically exceeding 96% and often reaching ≥99.5%. However, verification of the enantiomeric excess for a specific batch is a critical step in research and drug development. This guide provides the necessary information to understand, select, and implement appropriate analytical methodologies, including Gas Chromatography, High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance spectroscopy, for the accurate determination of the chiral purity of this important synthetic intermediate.

References

- 1. This compound, ChiPros 98+%, ee 96+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. GCによる1-メトキシ-2-プロピルアミンエナンチオマー(N-アセチル誘導体)の分析、Astec® CHIRALDEX™ B-PH suitable for GC | Sigma-Aldrich [sigmaaldrich.com]

- 4. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: (S)-(+)-1-Methoxy-2-propylamine as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Methoxy-2-propylamine is a valuable chiral amine that serves as a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its chiral nature makes it a potential candidate for use as a resolving agent in the separation of racemic mixtures, particularly acidic compounds, through the formation of diastereomeric salts. This process is a cornerstone of industrial chemistry for obtaining enantiomerically pure compounds, which is often a regulatory requirement for drug development due to the different pharmacological activities of enantiomers.[3][4]

These application notes provide a comprehensive overview of the principles and a generalized protocol for utilizing this compound as a chiral resolving agent. The information is intended to guide researchers in developing specific resolution protocols for their target racemic compounds.

Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a classical and widely used method for separating enantiomers.[4] The fundamental principle involves the reaction of a racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a chiral resolving agent (in this case, this compound). This reaction forms a pair of diastereomeric salts.

Diastereomers, unlike enantiomers, have different physical properties, such as solubility, melting point, and crystal structure.[3] This difference in solubility is exploited to separate the two diastereomeric salts by fractional crystallization. Once separated, the desired enantiomer is recovered from its diastereomeric salt by treatment with an acid or base to break the ionic bond, and the resolving agent can often be recovered and recycled.

Generalized Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using this compound.

Figure 1. Generalized workflow for chiral resolution.

Application Example: Resolution of a Racemic 2-Arylpropionic Acid (Profens)

The following section outlines a generalized protocol for the resolution of a racemic 2-arylpropionic acid, a common class of non-steroidal anti-inflammatory drugs (NSAIDs), using this compound. Note: This is a representative protocol, and optimal conditions (solvent, temperature, stoichiometry) must be determined experimentally for each specific substrate.

Experimental Protocol

1. Diastereomeric Salt Formation:

-

In a suitable reaction vessel, dissolve one equivalent of the racemic 2-arylpropionic acid in a selected solvent (e.g., methanol, ethanol, acetone, or a mixture). The choice of solvent is critical and should be determined through screening to find a system where the diastereomeric salts have a significant solubility difference.

-

Gently warm the solution to ensure complete dissolution of the acid.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in a minimal amount of the same solvent. The stoichiometry of the resolving agent may need to be optimized; starting with a sub-stoichiometric amount (e.g., 0.5 eq) can sometimes lead to higher enantiomeric purity of the crystallized salt.

-

Slowly add the resolving agent solution to the solution of the racemic acid with stirring.

-

The formation of the diastereomeric salts may be instantaneous, observed as a precipitate, or may require a period of stirring at an elevated temperature.

2. Fractional Crystallization:

-

After the addition is complete, slowly cool the mixture to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate can influence the purity of the crystals.

-

The mixture may be further cooled in an ice bath to maximize the yield of the crystalline salt.

-

Allow the mixture to stand at the final temperature for a period to ensure complete crystallization.

3. Isolation of the Diastereomeric Salt:

-

Collect the crystalline diastereomeric salt by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum.

-

The mother liquor, which is enriched in the more soluble diastereomer, should be saved for the recovery of the other enantiomer.

4. Recovery of the Enantiomerically Pure Acid:

-

Suspend the dried diastereomeric salt in water.

-

Add a strong acid (e.g., 2M HCl) dropwise with stirring until the pH is acidic (pH 1-2). This will protonate the carboxylate and deprotonate the amine, breaking the salt.

-

Extract the liberated free carboxylic acid with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

5. Recovery of the Resolving Agent:

-

The aqueous layer from the extraction contains the hydrochloride salt of this compound.

-

To recover the free amine, basify the aqueous solution with a strong base (e.g., NaOH) to a pH greater than 12.

-

Extract the free amine with an organic solvent.

-

Dry the organic extract and remove the solvent to recover the resolving agent, which can be reused.

6. Analysis:

-

Determine the yield of the recovered enantiomer.

-

The enantiomeric excess (ee) of the resolved acid should be determined by a suitable chiral analytical method, such as chiral HPLC or by derivatization with a chiral auxiliary followed by NMR or GC analysis.

-

The diastereomeric excess (de) of the crystallized salt can also be determined to assess the efficiency of the crystallization step.

Data Presentation

The following tables provide a template for summarizing the quantitative data from chiral resolution experiments. The values presented are for illustrative purposes only.

Table 1: Screening of Solvents for Diastereomeric Salt Crystallization

| Entry | Solvent System | Temperature (°C) | Yield of Salt (%) | Diastereomeric Excess (de) (%) |

| 1 | Methanol | 0 | 45 | 80 |

| 2 | Ethanol | 0 | 42 | 85 |

| 3 | Acetone | 25 | 35 | 92 |

| 4 | Ethyl Acetate | 25 | 30 | 95 |

| 5 | Isopropanol | 0 | 48 | 75 |

Table 2: Results of Chiral Resolution of a Racemic 2-Arylpropionic Acid

| Parameter | Value |

| Starting Racemic Acid | 10.0 g |

| Resolving Agent (this compound) | 4.0 g (0.9 eq) |

| Solvent | Ethyl Acetate |

| Crystallization Temperature | 25 °C |

| Yield of Diastereomeric Salt | 3.8 g |

| Diastereomeric Excess (de) of Salt | 96% |

| Yield of Recovered (S)-Enantiomer | 2.4 g (48% of theoretical) |

| Enantiomeric Excess (ee) of (S)-Enantiomer | >99% |

| Yield of Recovered Resolving Agent | 3.5 g (87.5%) |

Logical Relationships in Chiral Resolution

The success of a chiral resolution by diastereomeric salt formation depends on several interconnected factors. The following diagram illustrates these relationships.

Figure 2. Factors influencing chiral resolution success.

Conclusion

This compound holds potential as a chiral resolving agent for racemic acids and other suitable compounds. The successful application of this resolving agent relies on the systematic optimization of experimental parameters, with the choice of solvent being of paramount importance. The generalized protocols and workflows presented here provide a solid foundation for researchers to develop efficient and effective chiral resolution processes for their specific needs. Rigorous analysis of the diastereomeric excess of the intermediate salts and the enantiomeric excess of the final product is crucial for validating the success of the resolution.

References

Application Notes: Resolution of Racemic Carboxylic Acids with (S)-(+)-1-Methoxy-2-propylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral separation is a critical process in the pharmaceutical industry, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The resolution of racemic carboxylic acids is a common challenge, and the use of a suitable chiral resolving agent is a key step in obtaining enantiomerically pure active pharmaceutical ingredients (APIs). (S)-(+)-1-Methoxy-2-propylamine is a chiral amine that can be effectively employed for the resolution of racemic carboxylic acids through the formation of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.[1][2][3]

This document provides a detailed protocol for the resolution of a racemic carboxylic acid using this compound, including the formation of diastereomeric salts, their separation, and the subsequent recovery of the enantiomerically enriched carboxylic acid.

Principle of Resolution

The fundamental principle behind this resolution technique lies in the reaction of a racemic mixture of a carboxylic acid (containing both R and S enantiomers) with an enantiomerically pure chiral base, in this case, this compound. This acid-base reaction forms a mixture of two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine).[1][2] Because these salts are diastereomers, they possess different physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other diastereomer dissolved in the mother liquor. After separation, the desired enantiomer of the carboxylic acid can be recovered from the corresponding diastereomeric salt by treatment with a strong acid.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of the resolving agent is presented in Table 1. This information is crucial for selecting appropriate solvents and reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C4H11NO | [4] |

| Molecular Weight | 89.14 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 98 - 99 °C | [5] |

| Melting Point | -95 °C | [5][6] |

| Density | 0.849 g/cm³ | [6] |

| Solubility in Water | Fully miscible | [6][7] |

Experimental Protocols

The following is a general protocol for the resolution of a racemic carboxylic acid using this compound. The specific conditions, such as the choice of solvent and crystallization temperature, may need to be optimized for each specific carboxylic acid.

Formation of Diastereomeric Salts

Objective: To form a mixture of diastereomeric salts from the racemic carboxylic acid and this compound.

Materials:

-

Racemic carboxylic acid

-

This compound (≥99% ee)

-

Anhydrous solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or a mixture)

-

Reaction flask with a stirrer and reflux condenser

Procedure:

-

Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent in the reaction flask. The choice of solvent is critical and should be determined through solubility studies to find a system where the diastereomeric salts have a significant solubility difference.

-

In a separate container, dissolve this compound (0.5 to 1.0 equivalent) in a small amount of the same solvent. The stoichiometry may need to be optimized; starting with a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

-

Slowly add the solution of this compound to the solution of the racemic carboxylic acid with stirring.

-

The mixture may be gently heated to ensure complete dissolution and salt formation.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if available.

-

The crystallization time can vary from a few hours to overnight.[8]

Separation of Diastereomeric Salts

Objective: To isolate the less soluble diastereomeric salt by filtration.

Materials:

-

Crystallization mixture from the previous step

-

Buchner funnel and filter paper

-

Vacuum flask

-

Cold solvent for washing

Procedure:

-

Once a sufficient amount of crystals has formed, separate the solid diastereomeric salt from the mother liquor by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Dry the crystalline diastereomeric salt.

-

The mother liquor, which is enriched in the more soluble diastereomeric salt, can be collected for potential recovery of the other enantiomer.

Liberation of the Enantiomerically Enriched Carboxylic Acid

Objective: To recover the optically active carboxylic acid from the isolated diastereomeric salt.

Materials:

-

Isolated diastereomeric salt

-

Dilute strong acid (e.g., 1 M HCl or H₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)

-

Separatory funnel

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Rotary evaporator

Procedure:

-